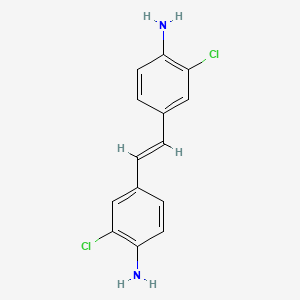
3,3'-Dichloro-4,4'-stilbenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dichloro-4,4’-stilbenediamine is an organic compound with the molecular formula C14H14Cl2N2. It is a derivative of stilbene, characterized by the presence of two chlorine atoms and two amino groups attached to the aromatic rings. This compound is known for its applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dichloro-4,4’-stilbenediamine typically involves the condensation of ortho-chloroaniline with formaldehyde. This reaction is catalyzed by acidic zeolites such as HY, Hβ, and HZSM-5. The reaction conditions include a catalyst bed volume of 20 mL, a molar ratio of ortho-chloroaniline to formaldehyde of 4:1, a liquid hourly space velocity (LHSV) of 3.5 h⁻¹, a pressure of 0.5 MPa, and a temperature of 443 K .
Industrial Production Methods
In industrial settings, the synthesis of 3,3’-Dichloro-4,4’-stilbenediamine can be carried out using a cation exchange resin as a catalyst. The process involves adding ortho-chloroaniline, cation exchange resin, and distilled water into a reaction vessel, followed by the addition of formalin. The reaction is conducted at a temperature range of 60-100°C for 1-10 hours. The reaction product is then separated, acidified, alkalified, and dried to obtain the final product .
化学反応の分析
Types of Reactions
3,3’-Dichloro-4,4’-stilbenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted stilbene derivatives.
科学的研究の応用
3,3’-Dichloro-4,4’-stilbenediamine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of benzoxazine polymers, which are known for their thermal and fire-resistant properties.
Materials Science: The compound is utilized in the development of high-performance materials, including resins and coatings.
Biology and Medicine:
作用機序
The mechanism of action of 3,3’-Dichloro-4,4’-stilbenediamine involves its interaction with molecular targets through its amino and chloro functional groups. These interactions can lead to the formation of stable complexes with various substrates, influencing the compound’s reactivity and properties. The pathways involved in its mechanism of action are primarily related to its ability to undergo condensation and substitution reactions .
類似化合物との比較
Similar Compounds
4,4’-Diaminodiphenylmethane: A related compound used in the production of polyurethane and epoxy resins.
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Known for its use as a curing agent in electric cables and wires.
Uniqueness
3,3’-Dichloro-4,4’-stilbenediamine is unique due to the presence of chlorine atoms, which enhance its reactivity and make it suitable for specific applications in polymer chemistry and materials science. The chlorine substituents also contribute to its thermal and fire-resistant properties, distinguishing it from other similar compounds .
特性
CAS番号 |
73926-92-8 |
|---|---|
分子式 |
C14H12Cl2N2 |
分子量 |
279.2 g/mol |
IUPAC名 |
4-[(E)-2-(4-amino-3-chlorophenyl)ethenyl]-2-chloroaniline |
InChI |
InChI=1S/C14H12Cl2N2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h1-8H,17-18H2/b2-1+ |
InChIキー |
YLAMHWHRIKDACL-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N)Cl)Cl)N |
正規SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


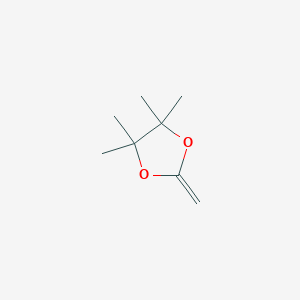
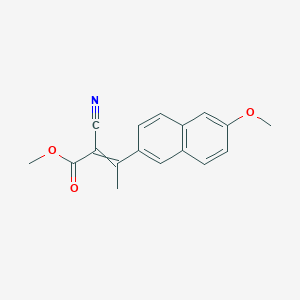

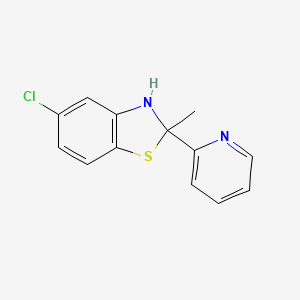
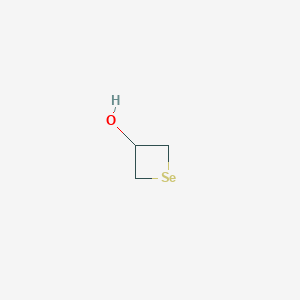
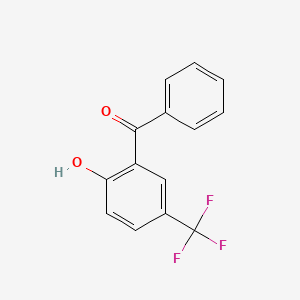
![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
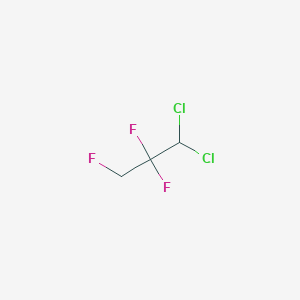
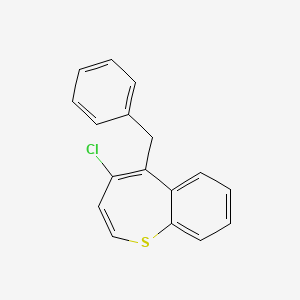
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

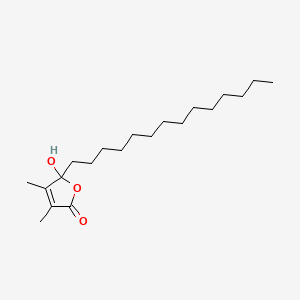
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
